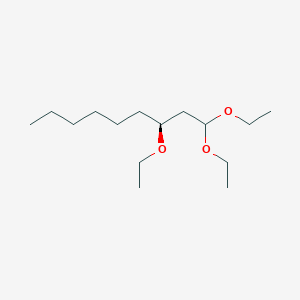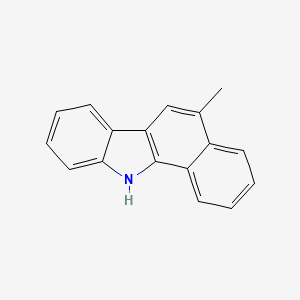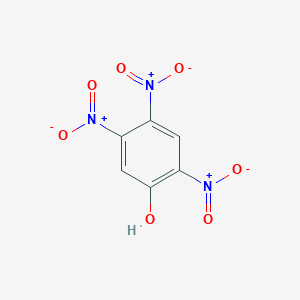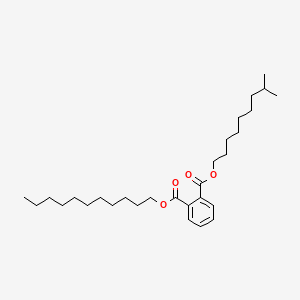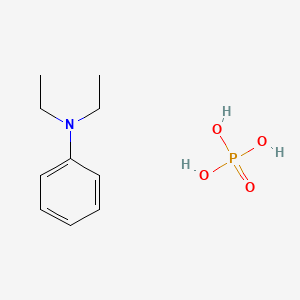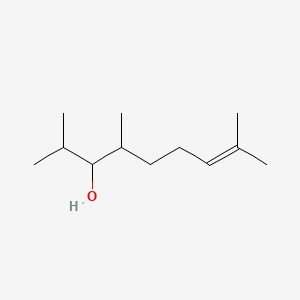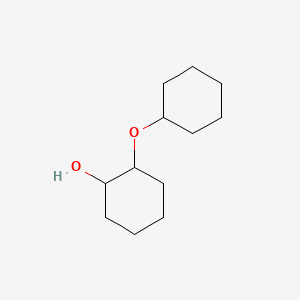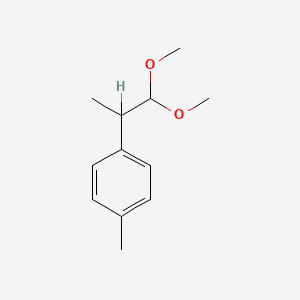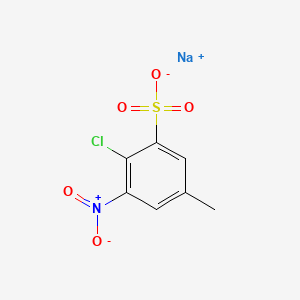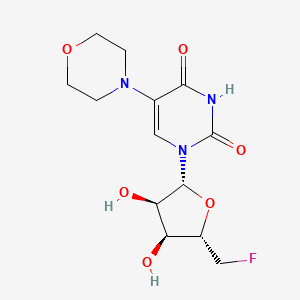
Uridine, 5'-deoxy-5'-fluoro-5-(4-morpholinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 5’-deoxy-5’-fluoro-5-(4-morpholinyl)-, also known as 5’-deoxy-5-fluorouridine, is a fluorinated pyrimidine nucleoside analog. This compound is primarily recognized for its role as a prodrug of 5-fluorouracil, an antineoplastic agent used in cancer treatment. The compound is notable for its ability to inhibit DNA synthesis, making it a valuable tool in chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 5’-deoxy-5’-fluoro-5-(4-morpholinyl)- involves several steps. One common method starts with the protection of the hydroxyl groups of uridine, followed by the introduction of a fluorine atom at the 5’ position. The morpholine ring is then introduced through a nucleophilic substitution reaction. The final product is obtained after deprotection of the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar steps as described above. The process is optimized for yield and purity, often involving advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Uridine, 5’-deoxy-5’-fluoro-5-(4-morpholinyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the fluorine atom or the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution often involves reagents like sodium hydride and various alkyl halides.
Major Products
The major products formed from these reactions include various fluorinated uridine derivatives, which can have different biological activities and applications .
Scientific Research Applications
Uridine, 5’-deoxy-5’-fluoro-5-(4-morpholinyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and DNA synthesis.
Medicine: Primarily used in cancer research and treatment, particularly in chemotherapy for colorectal and breast cancers.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The compound exerts its effects by being converted into 5-fluorouracil within the body. 5-fluorouracil inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the depletion of thymidine triphosphate, causing DNA damage and cell death. The molecular targets include thymidylate synthase and other enzymes involved in nucleotide synthesis .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A direct analog used in cancer treatment.
Capecitabine: Another prodrug of 5-fluorouracil with similar applications.
5-Fluoro-2’-deoxyuridine: A related compound with similar mechanisms of action.
Uniqueness
Uridine, 5’-deoxy-5’-fluoro-5-(4-morpholinyl)- is unique due to its specific structure, which allows for targeted delivery and activation within cancer cells. This specificity reduces side effects and increases the efficacy of the treatment compared to other similar compounds .
Properties
CAS No. |
73149-22-1 |
|---|---|
Molecular Formula |
C13H18FN3O6 |
Molecular Weight |
331.30 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5S)-5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]-5-morpholin-4-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H18FN3O6/c14-5-8-9(18)10(19)12(23-8)17-6-7(11(20)15-13(17)21)16-1-3-22-4-2-16/h6,8-10,12,18-19H,1-5H2,(H,15,20,21)/t8-,9-,10-,12-/m1/s1 |
InChI Key |
SLCFSGJZGPHBGV-DNRKLUKYSA-N |
Isomeric SMILES |
C1COCCN1C2=CN(C(=O)NC2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CF)O)O |
Canonical SMILES |
C1COCCN1C2=CN(C(=O)NC2=O)C3C(C(C(O3)CF)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate](/img/structure/B12656807.png)
